1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1262865-49-5
VCID: VC7464394
InChI: InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,9,16H,5-6H2,(H,18,19)
SMILES: C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)CCO)Cl
Molecular Formula: C12H11ClN2O4
Molecular Weight: 282.68

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1262865-49-5

Cat. No.: VC7464394

Molecular Formula: C12H11ClN2O4

Molecular Weight: 282.68

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid - 1262865-49-5

Specification

CAS No. 1262865-49-5
Molecular Formula C12H11ClN2O4
Molecular Weight 282.68
IUPAC Name 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,9,16H,5-6H2,(H,18,19)
Standard InChI Key QGQJMJIVJHVHON-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)CCO)Cl

Introduction

Chemical Identity and Nomenclature

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (PubChem CID: 53263018) is a heterocyclic organic compound belonging to the pyrazole class. Its systematic IUPAC name reflects its substitution pattern: a chlorophenyl group at position 1, a hydroxyethyl moiety at position 4, and a carboxylic acid group at position 3 .

Molecular and Structural Data

The compound’s molecular formula is C₁₂H₁₁ClN₂O₄, with a molecular weight of 282.68 g/mol . Key identifiers include:

PropertyValue
InChIInChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,9,16H,5-6H2,(H,18,19)
InChIKeyQGQJMJIVJHVHON-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)CCO)Cl
Synonyms1262865-49-5, BBL035097, STL424599

Structural Analysis

Core Pyrazole Framework

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring exists in a partially reduced state (4,5-dihydro), with a ketone group at position 5 contributing to its planarity and electronic characteristics .

Substituent Effects

  • 4-Chlorophenyl Group: Positioned at N1, this electron-withdrawing group enhances the compound’s stability and influences its π-π stacking potential .

  • 2-Hydroxyethyl Chain: The hydroxyethyl substituent at C4 introduces hydrophilicity and hydrogen-bonding capacity, which may impact solubility and biological interactions .

  • Carboxylic Acid Moiety: The C3 carboxylic acid group enables salt formation and coordination chemistry, broadening its applicability in medicinal and materials science .

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